5-Benzoyl-2-nitroaniline

Description

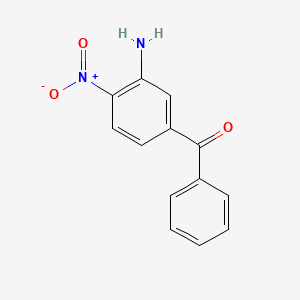

5-Benzoyl-2-nitroaniline is a nitroaromatic compound characterized by a benzoyl group (-COC₆H₅) at the 5-position and a nitro group (-NO₂) at the 2-position of the aniline ring. This structure confers unique electronic and steric properties, making it relevant in fields such as organic synthesis, dye chemistry, and nonlinear optics. The benzoyl group acts as an electron-withdrawing substituent, polarizing the aromatic ring and influencing reactivity patterns, while the nitro group enhances stability and directs further chemical modifications.

Properties

Molecular Formula |

C13H10N2O3 |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

(3-amino-4-nitrophenyl)-phenylmethanone |

InChI |

InChI=1S/C13H10N2O3/c14-11-8-10(6-7-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H,14H2 |

InChI Key |

LZBLUHYPHHBSDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyl-2-nitroaniline typically involves the nitration of (3-Aminophenyl)(phenyl)methanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: 5-Benzoyl-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 5-Benzoyl-2-nitroaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of both amino and nitro groups allows for interactions with various biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-Benzoyl-2-nitroaniline and related nitroaniline derivatives:

Key Comparative Insights

Electronic Effects :

- The benzoyl group in this compound strongly deactivates the aromatic ring via resonance and inductive effects, reducing electrophilic substitution rates compared to electron-donating substituents (e.g., methoxy in 2-methoxy-5-nitroaniline) .

- Benzyl groups (e.g., in 4-Benzyl-2-nitroaniline) exhibit weaker electron-donating effects, resulting in intermediate reactivity .

Chemical Reactivity :

- Nitro Group Reduction : The electron-withdrawing benzoyl group stabilizes the nitro group in this compound, likely slowing reduction to an amine compared to methoxy-substituted analogs .

- Substituent Stability : Benzodioxole-containing derivatives (e.g., ) may exhibit enhanced thermal stability due to rigid fused-ring systems.

Physical Properties :

- Solubility : The benzoyl group’s hydrophobicity likely reduces aqueous solubility compared to methoxy or benzyl derivatives, favoring organic solvents.

- Melting Points : Higher melting points are expected for this compound due to stronger intermolecular interactions (dipole-dipole, π-stacking) compared to alkyl-substituted analogs .

Applications: Nonlinear Optics: Benzoyl and benzodioxole derivatives are promising for second-order nonlinear optical (NLO) materials due to extended π-conjugation and dipole alignment . Dyes: Methoxy-nitroanilines (e.g., 2-methoxy-5-nitroaniline) are widely used as diazo components in azo dyes, whereas benzoyl derivatives may offer colorfastness advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.